Cas no 1893742-12-5 (tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate)

Tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate is a specialized carbamate derivative featuring a cyclopropylamine-substituted phenyl ring. Its key structural attributes include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The presence of the 1-aminocyclopropyl moiety contributes to steric and electronic modulation, making it valuable in medicinal chemistry for the design of bioactive compounds. The chlorine substituent further allows for targeted functionalization via cross-coupling reactions. This compound is particularly useful as an intermediate in the synthesis of pharmaceuticals, offering controlled reactivity and compatibility with diverse reaction conditions. Its well-defined purity and structural precision ensure reproducibility in research and industrial applications.
tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate structure
1893742-12-5 structure
Product name:tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate
CAS No:1893742-12-5
MF:C14H19ClN2O2
MW:282.765862703323
CID:5895295
PubChem ID:117112425

tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate
    • 1893742-12-5
    • EN300-1874559
    • tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
    • Inchi: 1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-11-8-9(4-5-10(11)15)14(16)6-7-14/h4-5,8H,6-7,16H2,1-3H3,(H,17,18)
    • InChI Key: TYBYJDPULKSDHD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1(CC1)N

Computed Properties

  • Exact Mass: 282.1135055g/mol
  • Monoisotopic Mass: 282.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874559-5.0g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
5g
$2650.0 2023-05-23
Enamine
EN300-1874559-0.1g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
0.1g
$804.0 2023-09-18
Enamine
EN300-1874559-2.5g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
2.5g
$1791.0 2023-09-18
Enamine
EN300-1874559-1g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
1g
$914.0 2023-09-18
Enamine
EN300-1874559-5g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
5g
$2650.0 2023-09-18
Enamine
EN300-1874559-0.5g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
0.5g
$877.0 2023-09-18
Enamine
EN300-1874559-10g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
10g
$3929.0 2023-09-18
Enamine
EN300-1874559-10.0g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
10g
$3929.0 2023-05-23
Enamine
EN300-1874559-0.25g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
0.25g
$840.0 2023-09-18
Enamine
EN300-1874559-0.05g
tert-butyl N-[5-(1-aminocyclopropyl)-2-chlorophenyl]carbamate
1893742-12-5
0.05g
$768.0 2023-09-18

Additional information on tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate

Introduction to tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate (CAS No. 1893742-12-5)

tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate, identified by the chemical abstracts service number CAS No. 1893742-12-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug design and development. The unique structural features of this molecule, particularly its tert-butyl substituent and the presence of both an amine and a chloro group on the aromatic ring, contribute to its distinct chemical properties and potential biological activities.

The synthesis of tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the 1-aminocyclopropyl moiety into the structure introduces a cyclic amine component, which is known to enhance binding affinity in biological systems. This feature makes the compound a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have suggested that the combination of the chloro substituent and the amine group may facilitate interactions with enzymes and receptors involved in critical metabolic pathways. This insight has spurred interest in evaluating the pharmacological potential of tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate as a lead compound for drug discovery.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interaction with biological systems. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes, making it a candidate for therapeutic intervention in conditions associated with these enzymatic pathways. The stability and solubility profile of tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate have also been optimized to enhance its bioavailability, ensuring efficient delivery to target sites within biological organisms.

The role of carbamates in medicinal chemistry cannot be overstated, as they serve as versatile intermediates in the synthesis of more complex molecules. The structural motifs present in tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate align well with current trends in drug design, where modifications at specific positions are strategically introduced to improve pharmacological properties. The presence of both polar and non-polar regions in its structure allows for favorable interactions with both hydrophilic and hydrophobic components of biological targets.

As research continues to progress, the potential applications of tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate are expected to expand. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to fully exploit its therapeutic potential. The compound's unique structural features make it an attractive scaffold for further derivatization, enabling the development of a library of analogs with enhanced efficacy and reduced side effects.

The integration of high-throughput screening technologies with traditional medicinal chemistry approaches has accelerated the discovery process for novel compounds like tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate. These technologies allow for rapid assessment of biological activity across a wide range of targets, facilitating the identification of lead compounds that can be optimized through structure-based drug design.

The safety profile of tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate is another critical aspect that requires thorough investigation. Preclinical studies are necessary to evaluate its toxicity, pharmacokinetics, and potential interactions with other drugs. These studies will provide essential data for determining appropriate dosing regimens and identifying any potential adverse effects associated with its use.

The future prospects for tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate are promising, given its unique structural features and potential biological activities. Continued research efforts are needed to validate its therapeutic efficacy and establish its role in clinical applications. As our understanding of biological systems evolves, new opportunities for utilizing this compound are likely to emerge.

In conclusion, tert-butyl N-5-(1-aminocyclopropyl)-2-chlorophenylcarbamate (CAS No. 1893742-12-5) represents a significant advancement in pharmaceutical chemistry, offering a promising avenue for drug discovery and development. Its distinctive structural features and potential biological activities make it a valuable candidate for further exploration in medicinal biology.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.